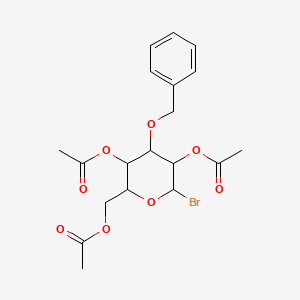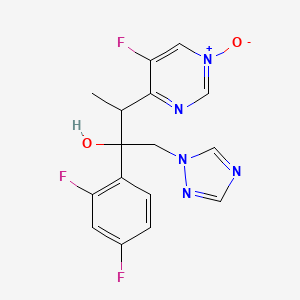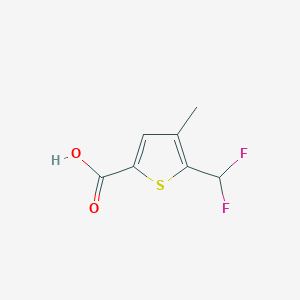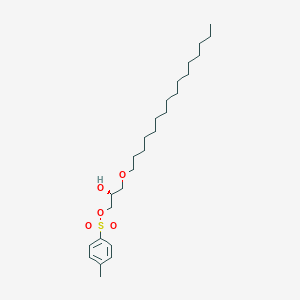![molecular formula C10H9N3O3 B15089747 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is a chemical compound with the molecular formula C10H9N3O3 It is characterized by the presence of a triazole ring attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid typically involves the reaction of 4H-1,2,4-triazole with a suitable phenoxyacetic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenoxyacetic acid, followed by nucleophilic substitution with the triazole compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the triazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain oxidoreductase enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
- 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 2-(4-(1-Hydroxycyclopentyl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is unique due to its specific structural arrangement, which combines a triazole ring with a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)6-16-8-3-1-2-7(4-8)9-5-11-13-12-9/h1-5,9H,6H2,(H,14,15) |
InChI Key |
NEKPWACGHGQPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)



![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)

![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)



